
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride is a compound that combines a thiophene ring with a triazole ring, linked by a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Linking the Rings: The thiophene and triazole rings are linked via a methanamine group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or thiophene S,S-dioxides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Both the thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene S-oxides, while substitution reactions can introduce various functional groups onto the rings .
Wissenschaftliche Forschungsanwendungen
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H11ClN4S |
|---|---|
Molekulargewicht |
230.72 g/mol |
IUPAC-Name |
[1-(thiophen-2-ylmethyl)triazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4S.ClH/c9-4-7-5-12(11-10-7)6-8-2-1-3-13-8;/h1-3,5H,4,6,9H2;1H |
InChI-Schlüssel |
QMXOKDBNIVMVOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CN2C=C(N=N2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


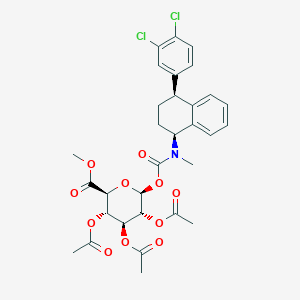
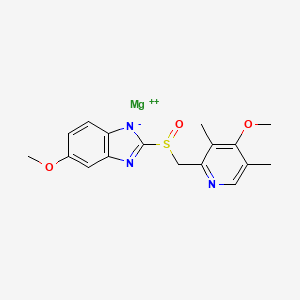
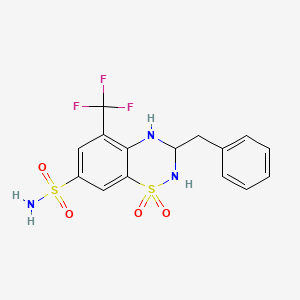
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)

![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

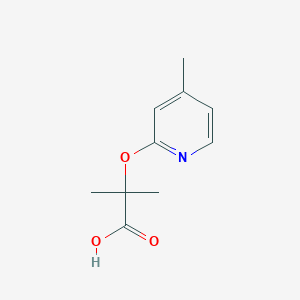
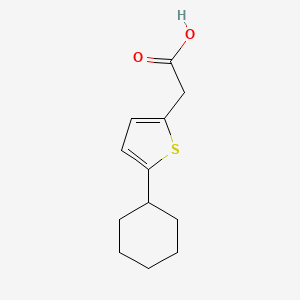
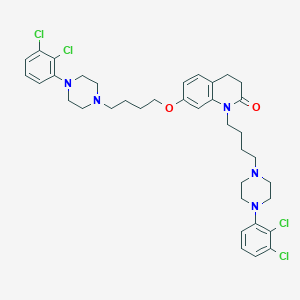
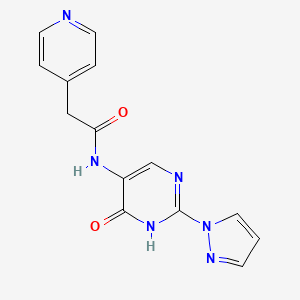
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)

